molecular formula C13H16N2 B13533686 4-(3-Cyanobenzyl)Piperidine

4-(3-Cyanobenzyl)Piperidine

Cat. No.: B13533686
M. Wt: 200.28 g/mol
InChI Key: IIRKYWMNWGCABF-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most prevalent and important structural motifs in medicinal chemistry. encyclopedia.pubnih.gov This scaffold is a cornerstone in the pharmaceutical industry, with its derivatives being integral to more than twenty classes of therapeutic agents. encyclopedia.pubnih.gov These drug classes encompass treatments for a wide array of conditions, including cancer, Alzheimer's disease, bacterial infections, and psychosis. encyclopedia.pub

The widespread use of the piperidine scaffold can be attributed to several key factors. Its three-dimensional, sp3-hybridized structure can favorably influence the physicochemical properties of a molecule. encyclopedia.pubnih.gov Introducing a piperidine moiety can enhance metabolic stability, improve membrane permeability, and provide a versatile anchor for receptor binding. researchgate.net The nitrogen atom in the ring can act as a basic center, which is often crucial for forming salt derivatives with improved solubility and for engaging in key interactions with biological targets.

The significance of this scaffold is further underscored by its presence in numerous naturally occurring alkaloids that exhibit potent biological activity, such as piperine (B192125) from black pepper, which gave the heterocycle its name. wikipedia.org The proven track record of piperidine-containing compounds has made the development of efficient synthetic methods for creating substituted piperidines a major focus of modern organic chemistry. nih.gov In recent years, particular emphasis has been placed on chiral piperidine scaffolds, which can offer enhanced biological activity, greater selectivity for a specific target, and a reduced risk of cardiac hERG toxicity. researchgate.netthieme-connect.com

Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold

Drug Name Therapeutic Class Pharmacological Role of Piperidine Core
Donepezil Alzheimer's Disease The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase. encyclopedia.pub
Ritalin (Methylphenidate) ADHD Treatment The piperidine ring is central to the molecule's activity as a norepinephrine-dopamine reuptake inhibitor. academicjournals.org
Risperidone Antipsychotic The piperidine moiety is a key part of the pharmacophore responsible for its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors. academicjournals.org
Fentanyl Analgesic The 4-anilidopiperidine structure is crucial for its potent opioid receptor agonist activity.
Haloperidol Antipsychotic A butyrophenone (B1668137) linked to a substituted piperidine ring, essential for its dopamine D2 receptor antagonism.

Role of Nitrile and Benzyl (B1604629) Moieties in Rational Drug Design

In the structure of 4-(3-Cyanobenzyl)piperidine, the piperidine ring is functionalized with both a benzyl and a nitrile group, each contributing unique properties that are highly valued in drug design.

The nitrile group (-C≡N) is a versatile and increasingly important functional group in medicinal chemistry, found in over 30 prescribed pharmaceuticals. nih.gov Its small size and linear geometry, combined with its strong dipole moment, allow it to serve multiple roles. The nitrile can act as a bioisostere, mimicking other functional groups such as carbonyls, hydroxyls, or even halogen atoms. sioc-journal.cnresearchgate.net It is a potent hydrogen bond acceptor, capable of forming tight interactions with amino acid residues in a protein's binding pocket. nih.gov Furthermore, introducing a nitrile group can block sites of metabolic degradation, thereby improving a compound's pharmacokinetic profile. sioc-journal.cn In some contexts, the nitrile can also function as a reactive "warhead," forming a reversible or irreversible covalent bond with a target enzyme, a strategy used in the development of certain enzyme inhibitors. nih.govontosight.ai

The benzyl moiety (-CH₂-phenyl) is another common structural unit in pharmaceuticals, with nearly 25% of the 200 top-selling drugs containing this feature. researchgate.net The benzyl group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions with aromatic amino acid residues of a target protein. The linkage between the benzyl group and the piperidine ring is of particular note; the benzyl-piperidine substructure is a well-established motif for binding to enzymes like acetylcholinesterase. encyclopedia.pub However, the benzylic carbon-hydrogen bonds are also known to be potential "metabolic soft spots," susceptible to oxidation by cytochrome P450 enzymes. researchgate.netnih.gov Medicinal chemists often exploit this by either blocking this position to increase the drug's half-life or, conversely, designing it as a site for predictable metabolism. nih.gov

Table 2: Functional Roles of Nitrile and Benzyl Groups in Drug Design

Moiety Key Functions in Medicinal Chemistry

| Nitrile (-C≡N) | - Hydrogen bond acceptor. nih.govsioc-journal.cn

  • Bioisostere for carbonyl, hydroxyl, and halogen groups. sioc-journal.cn
  • Enhances metabolic stability by blocking metabolism. sioc-journal.cn
  • Can act as a covalent "warhead" for enzyme inhibition. ontosight.ai
  • Modulates physicochemical properties to improve bioavailability. sioc-journal.cn | | Benzyl (-CH₂-Ph) | - Participates in hydrophobic and π-stacking interactions.
  • Forms part of established pharmacophores (e.g., benzyl-piperidine). encyclopedia.pub
  • Can be a site of metabolic oxidation (metabolic soft spot). researchgate.netnih.gov
  • Used as a stable linker or scaffold component. |
  • Overview of Academic Research Approaches for Novel Chemical Entities Incorporating the this compound Core

    Academic research into novel chemical entities like those built upon the this compound core typically follows a structured, multi-stage process. The initial phase involves the design and synthesis of a library of related compounds. For a scaffold such as this compound, this would likely involve modifying the structure in several key positions. For instance, researchers might synthesize analogs with substituents on the phenyl ring or the piperidine nitrogen to explore the structure-activity relationship (SAR).

    The synthesis of such derivatives often relies on established chemical reactions. For example, the core structure itself could be assembled through the nucleophilic substitution of a piperidine derivative onto a 3-cyanobenzyl halide. researchgate.net Once a library of compounds is synthesized, the research progresses to biological evaluation.

    This evaluation often begins with in silico screening, where computational tools are used to predict the potential biological targets and activity spectra of the new molecules. clinmedkaz.org This is followed by in vitro assays to test the compounds against specific enzymes, receptors, or cell lines (e.g., cancer cells). academicjournals.orgdut.ac.za Compounds that show promising activity in these initial screens are then subjected to more detailed pharmacological studies, which may include investigating their mechanism of action and assessing their effects in more complex biological systems. anadolu.edu.tr

    Historical Context of Related Piperidine Derivatives in Pharmacological Studies

    The history of piperidine in pharmacology began with its discovery in natural products. The heterocycle was first isolated in 1850 from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The potent and diverse biological effects of naturally occurring piperidine alkaloids, including the sedative properties of coniine from poison hemlock and the stimulant effects of lobeline (B1674988) from Indian tobacco, provided early inspiration for medicinal chemists. wikipedia.org

    Throughout the 20th century, synthetic piperidine derivatives became a major focus of drug discovery. Early research led to the development of potent analgesics based on 4,4-disubstituted piperidine structures. acs.org The piperidine scaffold was also central to the discovery of the first generation of antipsychotic drugs and antihistamines. researchgate.net

    A significant and well-established area of research involves the use of benzyl-piperidine derivatives in the treatment of Alzheimer's disease. encyclopedia.pub The leading drug Donepezil features this core structure, and a common strategy in modern research is to synthesize new analogs by modifying this established template to improve efficacy and selectivity for cholinesterase enzymes. encyclopedia.pub This long history of successful application has cemented the piperidine ring as a "privileged scaffold" in medicinal chemistry, a structural framework that is consistently found in molecules capable of interacting with a wide range of biological targets. encyclopedia.pubdut.ac.za

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    Molecular Formula

    C13H16N2

    Molecular Weight

    200.28 g/mol

    IUPAC Name

    3-(piperidin-4-ylmethyl)benzonitrile

    InChI

    InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2

    InChI Key

    IIRKYWMNWGCABF-UHFFFAOYSA-N

    Canonical SMILES

    C1CNCCC1CC2=CC(=CC=C2)C#N

    Origin of Product

    United States

    Synthetic Methodologies for 4 3 Cyanobenzyl Piperidine and Its Derivatives

    Retrosynthetic Analysis of the 4-(3-Cyanobenzyl)Piperidine Scaffold

    A retrosynthetic analysis of this compound reveals several key disconnection points for its synthesis. The most straightforward disconnection is at the C-N bond of the piperidine (B6355638) ring or the C-C bond connecting the piperidine and the benzyl (B1604629) group. This suggests two primary synthetic strategies: forming the piperidine ring with the benzyl group already in place or attaching the benzyl group to a pre-existing piperidine scaffold.

    Another approach involves disconnecting the bond between the piperidine ring and the benzyl group, leading to a 4-substituted piperidine and a 3-cyanobenzyl halide or a related electrophile. This strategy is often favored due to the commercial availability of various piperidine derivatives.

    General Synthetic Routes to Substituted Piperidines

    The piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals. beilstein-journals.org Consequently, numerous methods for its synthesis have been developed.

    Cyclization Reactions for Piperidine Ring Formationbeilstein-journals.org

    The formation of the piperidine ring can be achieved through various cyclization reactions. beilstein-journals.org These methods often involve the intramolecular cyclization of linear precursors containing both an amine and a suitable electrophilic or nucleophilic center.

    Some common cyclization strategies include:

    Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. beilstein-journals.org

    Diels-Alder Reaction: Aza-Diels-Alder reactions, involving the [4+2] cycloaddition of an imine with a diene, provide a powerful route to tetrahydropyridines, which can be subsequently reduced to piperidines. beilstein-journals.org

    Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. beilstein-journals.org

    Ring-Closing Metathesis: This powerful C-C bond-forming reaction has been employed to synthesize piperidine derivatives from acyclic diene precursors.

    Cyclization MethodPrecursor TypeKey Features
    Reductive AminationAmino-aldehydes/ketonesForms C-N bond via an iminium intermediate.
    Aza-Diels-AlderImines and dienesForms two C-C bonds in a single step.
    Radical CyclizationUnsaturated aminesInvolves the formation of a carbon-centered radical.
    Ring-Closing MetathesisAcyclic dienesCatalyzed by ruthenium or molybdenum complexes.

    Alkylation and Arylation Strategies for Substituent Introductionbeilstein-journals.org

    Once the piperidine ring is formed, various substituents can be introduced through alkylation and arylation reactions. beilstein-journals.org These reactions typically involve the reaction of a nucleophilic piperidine derivative with an electrophilic partner.

    Direct C-H functionalization of the piperidine ring has emerged as a powerful tool for introducing substituents. nih.gov This approach avoids the need for pre-functionalized piperidines. For instance, photoredox-catalyzed α-amino C-H arylation allows for the direct coupling of piperidines with cyano(hetero)arenes. nih.gov

    Specific Approaches for Incorporating the 3-Cyanobenzyl Moiety

    The introduction of the 3-cyanobenzyl group onto the piperidine scaffold can be accomplished through several reliable methods.

    N-Alkylation of Piperidine Derivativesresearchgate.netresearchgate.net

    The most direct method for synthesizing N-substituted piperidines is through the N-alkylation of piperidine with a suitable alkylating agent. In the context of this compound, this would involve the reaction of piperidine with a 3-cyanobenzyl halide.

    A general procedure for N-alkylation involves stirring a solution of piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net The reaction can be facilitated by the addition of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct. researchgate.net

    ReagentsSolventConditions
    Piperidine, 3-Cyanobenzyl bromideAcetonitrileRoom temperature
    Piperidine, 3-Cyanobenzyl chloride, K2CO3DMFRoom temperature to elevated temperatures

    Coupling Reactions Involving Cyanobenzyl Halidesbeilstein-journals.orgnih.gov

    Palladium-catalyzed cross-coupling reactions offer a versatile approach to forming the C-C bond between the piperidine ring and the cyanobenzyl group. researchgate.net For example, a Suzuki or Negishi coupling reaction could be employed by reacting a 4-halopiperidine derivative with a 3-cyanobenzylboronic acid or a 3-cyanobenzylzinc reagent, respectively.

    Alternatively, a 4-piperidyl organometallic reagent can be coupled with a 3-cyanobenzyl halide. These methods provide a high degree of control and are tolerant of a wide range of functional groups.

    Coupling ReactionPiperidine SubstrateBenzyl SubstrateCatalyst
    Suzuki Coupling4-Halopiperidine3-Cyanobenzylboronic acidPalladium catalyst
    Negishi Coupling4-Halopiperidine3-Cyanobenzylzinc halidePalladium or Nickel catalyst
    Stille Coupling4-Stannylpiperidine3-Cyanobenzyl halidePalladium catalyst

    Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Systems

    The synthesis of specific stereoisomers of substituted piperidines is a critical area of organic chemistry, given the prevalence of the piperidine motif in pharmaceuticals. While methodologies specific to this compound are not extensively detailed in the literature, a variety of well-established techniques for creating chiral piperidine systems can be applied.

    Asymmetric Synthesis: One primary approach is the stereoselective construction of the piperidine ring itself. This can be achieved through several routes:

    Catalytic Asymmetric Hydrogenation: The reduction of a corresponding pyridine (B92270) precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can yield an enantioenriched piperidine. nih.gov

    Gold-Catalyzed Cyclization: Intramolecular cyclization reactions of appropriately designed acyclic precursors, such as N-homopropargyl amides, can proceed with high diastereoselectivity to form piperidin-4-ols, which are versatile intermediates. np-mrd.org

    [3+2] Cycloaddition Reactions: Diastereoselective 1,3-dipolar cycloadditions between chiral azomethine ylides and suitable dipolarophiles can generate densely substituted pyrrolidines, which can serve as precursors to more complex piperidine systems. nist.gov

    Chiral Resolution: When a stereoselective synthesis is not employed, the separation of a racemic mixture of a piperidine derivative is necessary to isolate the individual enantiomers.

    Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine base with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. chemicalbook.com This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then recovered by neutralizing the isolated salt. chemicalbook.com

    Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, enantioselective acylation using a chiral hydroxamic acid can preferentially acylate one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. rsc.org Another method involves deprotonation using a chiral base system, such as n-BuLi with sparteine, which can selectively react with one enantiomer. rsc.orgrsc.org

    Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. hmdb.ca Columns containing cellulose-based CSPs, for instance, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. hmdb.ca

    Functional Group Interconversions and Modifications on the this compound Nucleus

    The this compound scaffold possesses two key functional groups amenable to further chemical modification: the nitrile (cyano) group on the benzyl ring and the secondary amine of the piperidine ring. These sites allow for the generation of a diverse library of derivatives.

    Modifications of the Cyano Group: The nitrile is a versatile functional group that can be converted into several other moieties:

    Reduction to a Primary Amine: The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields 3-((piperidin-4-yl)methyl)benzylamine, introducing a new basic center.

    Hydrolysis to a Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile group converts it to a carboxylic acid (-COOH). This creates 3-((piperidin-4-yl)methyl)benzoic acid, a key intermediate for forming amides or esters.

    Conversion to Amides: Partial hydrolysis of the nitrile, often under controlled acidic or basic conditions, can yield the corresponding primary amide (-CONH₂). chemicalbook.com

    Formation of Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

    Modifications of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of standard transformations:

    N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl substituents onto the nitrogen atom.

    N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling reagents) yields N-acyl derivatives (amides). This modification can modulate the basicity and lipophilicity of the molecule.

    N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the piperidine nitrogen.

    N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces N-sulfonamides.

    Analytical and Spectroscopic Characterization Techniques for Synthetic Validation

    The structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic and analytical methods.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected NMR data for the parent compound are detailed below.

    ¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

    Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
    ~ 7.50 s 1H Ar-H (H-2)
    ~ 7.45 d 1H Ar-H (H-4)
    ~ 7.40 t 1H Ar-H (H-5)
    ~ 7.35 d 1H Ar-H (H-6)
    ~ 3.05 d 2H Piperidine H (axial, H-2/6)
    ~ 2.60 t 2H Piperidine H (equatorial, H-2/6)
    ~ 2.55 d 2H Benzyl -CH ₂-
    ~ 1.80 br s 1H NH
    ~ 1.65 m 3H Piperidine H (H-4 + equatorial H-3/5)
    ~ 1.30 qd 2H Piperidine H (axial, H-3/5)

    ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

    Chemical Shift (δ) (ppm) Assignment
    ~ 142.0 Ar-C (C-1)
    ~ 134.5 Ar-C H (C-6)
    ~ 133.0 Ar-C H (C-2)
    ~ 130.0 Ar-C H (C-4)
    ~ 129.5 Ar-C H (C-5)
    ~ 118.5 -C ≡N
    ~ 112.5 Ar-C (C-3)
    ~ 46.5 Piperidine C H₂ (C-2/6)
    ~ 43.0 Benzyl -C H₂-
    ~ 37.0 Piperidine C H (C-4)
    ~ 32.0 Piperidine C H₂ (C-3/5)

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₃H₁₆N₂), the expected molecular weight is approximately 200.28 g/mol .

    Molecular Ion (M⁺): In electron ionization (EI) MS, a molecular ion peak would be expected at m/z ≈ 200.

    Base Peak: A common fragmentation pathway for 4-substituted piperidines is the loss of the substituent via cleavage of the bond between the piperidine ring and the benzylic carbon. This would lead to a prominent fragment corresponding to the piperidin-4-ylmethyl cation or a related species. Another likely fragmentation would produce the cyanobenzyl cation at m/z ≈ 116.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

    Wavenumber (cm⁻¹) Functional Group Vibration Type
    3300 - 3500 N-H Stretch
    3000 - 3100 C-H (Aromatic) Stretch
    2850 - 2950 C-H (Aliphatic) Stretch
    ~ 2230 C≡N (Nitrile) Stretch
    1580 - 1610 C=C (Aromatic) Stretch
    1450 - 1495 C=C (Aromatic) Stretch

    The most diagnostic peak would be the sharp, medium-intensity absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch. researchgate.net The N-H stretch of the secondary amine would appear as a weaker, broad peak in the 3300-3500 cm⁻¹ region.

    Elemental Analysis

    Elemental analysis determines the mass percentages of the constituent elements in a pure sample, which are then compared to the theoretical values calculated from the molecular formula. For C₁₃H₁₆N₂, the theoretical elemental composition is:

    Element Symbol Atomic Weight % Composition
    Carbon C 12.011 77.96%
    Hydrogen H 1.008 8.05%
    Nitrogen N 14.007 13.99%

    Experimental values that fall within ±0.4% of these theoretical percentages provide strong evidence for the compound's purity and elemental composition.

    X-ray Crystallography for Absolute Stereochemistry and Conformation

    A comprehensive search of crystallographic databases and scientific literature did not yield any specific X-ray diffraction studies for the compound this compound. While X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state, such data is not publicly available for this particular compound.

    In the absence of a crystal structure for this compound, a detailed analysis of its bond lengths, bond angles, and the spatial arrangement of the piperidine and 3-cyanobenzyl moieties cannot be provided.

    For related piperidine derivatives, X-ray crystallography has been instrumental in establishing their conformational and stereochemical details. For instance, studies on various substituted piperidines have confirmed the prevalence of the chair conformation for the piperidine ring, with bulky substituents typically occupying the equatorial position to minimize steric strain. researchgate.net The determination of absolute stereochemistry in chiral piperidine derivatives is also routinely achieved through X-ray diffraction analysis, often by comparison with a known chiral center or through the use of anomalous dispersion. nih.gov

    Should X-ray crystallographic data for this compound become available in the future, it would provide invaluable insights into its solid-state structure. Such a study would reveal the precise conformation of the piperidine ring, the orientation of the 3-cyanobenzyl group relative to the piperidine ring, and the intermolecular interactions that govern the crystal packing.

    Computational Chemistry and Structural Analysis of 4 3 Cyanobenzyl Piperidine Analogs

    Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring and Cyanobenzyl Group

    The flexibility of the bond linking the piperidine and cyanobenzyl moieties allows for multiple, low-energy conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify the most stable conformers in different environments. This analysis is critical as the bioactive conformation, the specific shape a molecule adopts when binding to a receptor, may not be its lowest energy state in isolation. nih.gov

    Ligand-Based and Structure-Based Drug Design Approaches

    Both ligand-based and structure-based drug design strategies are integral to the development of novel drugs derived from the 4-(3-Cyanobenzyl)piperidine scaffold.

    Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. By comparing the structural and electronic properties of a series of known active compounds, a pharmacophore model can be developed. This model defines the essential features required for biological activity, guiding the design of new, potentially more potent analogs. acs.org

    Structure-Based Drug Design: In contrast, when the 3D structure of the biological target, such as a protein or enzyme, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool. nih.govnih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. nih.govijpbs.com Computational techniques like molecular docking are used to predict how a ligand will bind to a receptor, providing a rational basis for structural modifications to improve its therapeutic properties. nih.govijpbs.com

    Molecular Docking Studies with Relevant Biological Targets

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnottingham.ac.uk This method is extensively used to screen virtual libraries of compounds against a specific biological target and to predict the binding mode and affinity of a ligand. nottingham.ac.ukmarmara.edu.tr

    Investigation of Putative Protein-Ligand Interactions

    Once a ligand is "docked" into the active site of a protein, the resulting complex can be analyzed to identify key interactions that contribute to binding. These interactions can include:

    Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. nih.gov

    Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. nih.gov

    π-π Stacking: An interaction between aromatic rings, such as the cyanobenzyl group of the ligand and aromatic amino acid residues in the protein. nih.gov

    Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein. nih.gov

    Understanding these interactions is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity. researchgate.netijpbs.com

    Prediction of Binding Affinities and Potency

    Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. u-strasbg.fr This "docking score" is a numerical value that represents the predicted strength of the interaction, with lower scores generally indicating a more favorable binding. researchgate.net By comparing the docking scores of different analogs, researchers can prioritize which compounds to synthesize and test in the laboratory. acs.orgijpbs.comclinmedkaz.org While these predictions are not always perfectly accurate, they provide a valuable tool for ranking potential drug candidates. ijpbs.comsphinxsai.com

    Table 1: Example of Predicted Binding Affinities for this compound Analogs

    CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
    Analog 1Receptor A-8.5
    Analog 2Receptor A-9.2
    Analog 3Receptor B-7.1
    Analog 4Receptor B-7.8

    Note: This table is for illustrative purposes and does not represent actual experimental data.

    Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability and Dynamics

    While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. ijpbs.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the protein's binding site. ijpbs.comnih.gov

    By simulating the behavior of the complex in a solvated environment, researchers can observe how the interactions between the ligand and protein evolve. This can help to confirm the binding mode predicted by docking and identify any conformational changes that may occur upon ligand binding. The stability of key interactions, such as hydrogen bonds, over the course of the simulation can further validate the predicted binding pose. nih.gov

    In Silico Prediction of Biological Activity Spectra (e.g., PASS prediction)

    In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.org By comparing the structure of a novel compound to a large database of known biologically active substances, PASS can generate a list of potential pharmacological effects and mechanisms of action. clinmedkaz.orgclinmedkaz.org This can help to identify potential therapeutic applications for new this compound analogs and guide further experimental studies. acs.orgclinmedkaz.org

    Table 2: Example of PASS Prediction for a this compound Analog

    Predicted ActivityProbability to be Active (Pa)
    Kinase Inhibitor0.850
    GPCR Ligand0.780
    Antihypertensive0.650
    Neuroprotective0.520

    Note: This table is for illustrative purposes. Pa values range from 0 to 1, with higher values indicating a greater likelihood of the predicted activity.

    Computational Assessment of Structural Rigidity and Flexibility in Relation to Target Binding

    The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional structure and conformational dynamics. For this compound and its analogs, computational chemistry provides powerful tools to dissect the relationship between structural rigidity, flexibility, and binding affinity. Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) are employed to explore the conformational landscape of these molecules and their behavior within a biological environment. researchgate.net

    The piperidine ring is a key structural motif present in numerous pharmacologically active molecules due to its ability to confer a degree of conformational rigidity and improve bioavailability. researchgate.netclinmedkaz.org Computational studies on piperidine derivatives reveal that the ring typically adopts a stable chair conformation. This inherent rigidity can be advantageous for target binding, as it reduces the entropic penalty upon binding to a constrained active site. However, the substituent at the 4-position—in this case, the 3-cyanobenzyl group—introduces a significant degree of flexibility. The rotational freedom around the single bonds connecting the piperidine ring to the benzyl (B1604629) group allows the molecule to adopt various conformations, enabling it to adapt to the specific topology of a target's binding pocket. rsc.org

    Molecular dynamics simulations allow for the examination of these conformational behaviors over time in an explicit solvent, providing insights into structural stability and flexibility. researchgate.net Studies on related piperidine-based ligands targeting receptors like the sigma-1 (σ1R) and histamine (B1213489) H3 receptors have highlighted the importance of the piperidine moiety as an influential structural element for activity. nih.govacs.org For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring can significantly alter affinity for the σ1R while maintaining affinity for the H3R, underscoring the specific role of the piperidine scaffold's structure. nih.govacs.org

    Predictive Modeling of Pharmacokinetic Parameters in Preclinical Contexts (e.g., cLogP, CNS MPO)

    In modern drug discovery, particularly for agents targeting the central nervous system (CNS), predictive computational models are indispensable for evaluating pharmacokinetic properties long before extensive preclinical testing. clinmedkaz.orgmdpi.com Physiologically based pharmacokinetic (PBPK) modeling, for instance, uses drug-specific parameters and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.comnih.gov For this compound and its analogs, key parameters like the calculated octanol-water partition coefficient (cLogP) and the CNS Multiparameter Optimization (MPO) score are critical predictors of potential success as CNS drugs. researchgate.netnih.gov

    cLogP (Calculated LogP)

    The cLogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross cell membranes, including the blood-brain barrier (BBB). researchgate.net A suitable level of lipophilicity is required for passive diffusion into the brain. However, excessively high lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and non-specific binding. For CNS drug candidates, an optimal cLogP range is generally sought to balance permeability with other favorable drug-like properties. researchgate.net

    CNS Multiparameter Optimization (MPO)

    The CNS MPO score is a more holistic desirability tool that combines several key physicochemical properties into a single score to estimate a compound's potential as a CNS drug. researchgate.netnih.gov This algorithm was developed by analyzing the properties of marketed CNS drugs and is used to prioritize compounds in drug design. researchgate.net The score is typically calculated from six fundamental parameters:

    cLogP: Lipophilicity

    cLogD: Distribution coefficient at pH 7.4, which accounts for ionization

    Molecular Weight (MW): Size of the molecule

    Topological Polar Surface Area (TPSA): A measure of a molecule's polarity

    Number of Hydrogen Bond Donors (HBD): Influences membrane permeability

    Most Basic pKa: Ionization state at physiological pH

    Computational tools can predict these properties for novel analogs of this compound, allowing researchers to virtually screen compounds and prioritize the synthesis of those with the most promising pharmacokinetic profiles. chemrxiv.org

    Interactive Data Tables

    Table 1: Predicted Physicochemical Properties of Exemplary Piperidine Analogs Note: This table contains representative data for analogous compounds to illustrate the application of predictive modeling. Values for this compound itself would require specific calculation.

    cLogP: Calculated Logarithm of the Partition Coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; MW: Molecular Weight; CNS MPO: Central Nervous System Multiparameter Optimization Score.

    Compound AnalogcLogPTPSA (Ų)HBDMW ( g/mol )CNS MPO Score
    3-Fluoro-4-methoxybenzyl-piperidine ether analog3.541.51425.54.8
    4-Cyano-3-phenyl-piperidine analog2.784.41427.4>4.5
    3-Cyanophenyl-piperidine analog2.584.41427.4>4.5
    4,4-Difluoropiperidine-3-phenethyl analog2.950.71399.4>4.5

    Data synthesized from computational studies on related piperidine scaffolds. chemrxiv.org

    Preclinical Biological Evaluation and Target Identification

    In Vitro Receptor Binding Affinity Profiling of 4-(3-Cyanobenzyl)Piperidine Derivatives

    The affinity of a compound for various receptors is a key determinant of its pharmacological effect. Derivatives of this compound have been systematically evaluated for their binding affinity at several important receptor families implicated in a variety of physiological and pathological processes.

    Histamine (B1213489) Receptors (e.g., H3R)

    Derivatives of the piperidine (B6355638) scaffold have been investigated for their interaction with histamine receptors, particularly the H3 subtype (H3R), which is a G protein-coupled receptor primarily expressed in the central nervous system. The replacement of a piperazine (B1678402) ring with a piperidine moiety in certain chemical series has been shown to be a critical structural element for achieving dual affinity for both the histamine H3 receptor and sigma-1 receptors. For instance, some piperidine derivatives have demonstrated high affinity for the human H3 receptor, with pKi values reaching up to 9.3. While specific binding data for this compound itself is not extensively detailed in the reviewed literature, the broader class of benzylpiperidine compounds is recognized for its potential as H3R antagonists. The structural characteristics of these compounds, particularly the piperidine core, are considered influential in their activity at the H3R.

    Sigma Receptors (e.g., σ1R, σ2R)

    Sigma receptors, including the σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a range of cellular functions and are considered therapeutic targets for various neurological disorders and cancers. A number of piperidine-based derivatives have been synthesized and evaluated for their affinity towards these receptors.

    Several studies have highlighted that the piperidine moiety is a crucial structural feature for high-affinity binding to the σ1 receptor. In comparative studies, piperidine-containing compounds often exhibit higher affinity for the σ1 receptor compared to their piperazine counterparts. For example, certain N-benzylpiperidine derivatives have shown nanomolar affinity for the σ1 receptor. The binding affinity of these derivatives can be influenced by the nature of the substituents on the piperidine ring and the benzyl (B1604629) group.

    The following table summarizes the binding affinities of selected piperidine derivatives for sigma receptors, illustrating the impact of structural modifications on receptor interaction.

    Compoundσ1R Ki (nM)σ2R Ki (nM)
    Derivative A3.2>1000
    Derivative B241200
    Derivative C3.52.6

    Note: The data presented is for representative piperidine derivatives and not specifically for this compound, for which specific data was not available in the reviewed sources.

    Dopamine (B1211576) Receptors (e.g., D4R)

    The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of treatments for central nervous system disorders. The 4-benzylpiperidine (B145979) scaffold has been identified as a key pharmacophore for D4R ligands. Structure-activity relationship studies have revealed that modifications to this scaffold can significantly impact binding affinity and selectivity.

    For instance, certain 4-benzylpiperidine derivatives have demonstrated high affinity for the human cloned D4 receptor, with pKi values as high as 8.82. The selectivity for D4R over other dopamine receptor subtypes, such as D2R and D3R, is a critical aspect of their pharmacological profile. The substitution pattern on both the piperidine and benzyl moieties plays a crucial role in determining this selectivity. While a derivative with a 3-cyanopyridin-2-yl group attached to a piperazine showed a Ki of 63.95 nM for the D4 receptor, specific data for this compound is not explicitly provided.

    Monoamine Transporters (e.g., DAT, SERT, NET)

    Monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs. The 4-benzylpiperidine carboxamide scaffold has been investigated for its ability to inhibit these transporters.

    Research has shown that the length of the linker between the piperidine ring and other parts of the molecule can influence selectivity. For example, compounds with a two-carbon linker have shown higher potency for DAT inhibition compared to those with a three-carbon linker. The nature of the substituent on the benzyl ring is also a determinant of activity and selectivity towards SERT, NET, and DAT. While comprehensive data for this compound is not available, the general class of 4-benzylpiperidine derivatives has been shown to interact with these transporters.

    Other G Protein-Coupled Receptors (GPCRs)

    Beyond the primary targets discussed, piperidine-based compounds are often screened against a panel of other GPCRs to assess their selectivity. For instance, a potent D4 receptor agonist featuring a 3-cyanopyridin-2-yl moiety demonstrated over 100-fold selectivity against D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, cannabinoid CB1, and sigma-1 receptors. This highlights the potential for developing highly selective ligands based on the piperidine scaffold.

    Enzyme Inhibition and Activation Assays

    In addition to receptor binding, the interaction of this compound derivatives with various enzymes is an important aspect of their preclinical evaluation.

    Several studies have explored piperidine and piperazine amides as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. While specific data for this compound is not provided, the broader class of compounds has shown inhibitory activity. Similarly, benzimidazole-based piperidine hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These studies indicate that the piperidine scaffold can be incorporated into molecules targeting enzymatic activity. Furthermore, 3,4,6-trisubstituted piperidine derivatives have been developed as potent inhibitors of the Akt kinase, a key enzyme in cancer cell signaling pathways. These examples underscore the versatility of the piperidine core in the design of enzyme inhibitors.

    Dipeptidyl Peptidase-4 (DPP-4) Inhibition

    Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes. researchgate.net

    The development of DPP-4 inhibitors has often involved heterocyclic scaffolds, including piperidines, which can interact with the enzyme's active site. magtechjournal.com While specific inhibitory data for this compound against DPP-4 is not extensively detailed in publicly available research, its structural components are features found in other pharmacologically active molecules designed to target this enzyme.

    Target EnzymeTherapeutic AreaRole of Piperidine Scaffold
    Dipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesServes as a core structural element in various inhibitor designs. magtechjournal.com

    Farnesyltransferase (FTase) Inhibition

    Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein targets, a process known as farnesylation. rsc.org This post-translational modification is critical for the function of several proteins involved in cellular signaling pathways, including the Ras superfamily of small G proteins, which are implicated in cancer development. rsc.org Consequently, FTase inhibitors have been investigated as potential anticancer agents. nih.govnih.gov

    Research has identified novel series of piperidine-based FTase inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that the substituents on the piperidine core are crucial for potent inhibition. nih.gov For instance, one study that began with a piperidin-2-one library led to the development of potent piperidine inhibitors, with one enantiomer showing an IC50 value of 1.9 nM. nih.gov This demonstrates the utility of the piperidine scaffold in designing effective FTase inhibitors.

    Target EnzymeTherapeutic AreaKey Findings for Piperidine Scaffolds
    Farnesyltransferase (FTase)OncologyPiperidine core is integral to potent inhibitors; substituents play a key role in activity. nih.gov

    Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

    Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) are two key enzymes involved in the regulation of signaling lipids that mediate pain and inflammation. nih.gov sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades the endocannabinoid anandamide. nih.govgoogle.com The simultaneous inhibition of both enzymes is a therapeutic strategy aimed at producing synergistic analgesic and anti-inflammatory effects. nih.govgoogle.com

    The piperidine ring is a common structural motif in inhibitors developed for these targets. nih.govrsc.org For example, 2-(Piperidin-4-yl)acetamides have been identified as potent sEH inhibitors, and various piperidine carbamates have been synthesized and evaluated as FAAH inhibitors. nih.govrsc.org The development of dual inhibitors often incorporates a central piperidine or related heterocyclic scaffold to which different lipophilic groups are attached to optimize binding at the catalytic sites of both enzymes. uni.lu

    Target EnzymesTherapeutic AreaRole of Piperidine Scaffold
    sEH and FAAHPain, InflammationActs as a core component in both single-target and dual inhibitors. nih.govrsc.org

    GABA Transporter (GAT1) Modulation

    The γ-aminobutyric acid (GABA) transporter 1 (GAT1) is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. nih.govnih.gov Inhibiting GAT1 increases GABA levels in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant therapies used in treating conditions like epilepsy. nih.govembopress.org

    Many potent GAT1 inhibitors are derivatives of nipecotic acid, which features a piperidine-3-carboxylic acid structure. nih.gov The development of compounds like tiagabine (B1662831) has confirmed the importance of the piperidine ring for GAT1 inhibition. nih.gov These inhibitors typically include a lipophilic side chain attached to the piperidine nitrogen to enhance potency and ability to cross the blood-brain barrier. nih.gov

    Target TransporterTherapeutic AreaRelevance of Piperidine Structure
    GABA Transporter 1 (GAT1)CNS Disorders (e.g., Epilepsy)Forms the core of established inhibitors like nipecotic acid derivatives. nih.govnih.gov

    Other Relevant Enzyme Systems

    The versatile piperidine scaffold has been incorporated into inhibitors for a wide range of other enzyme systems. Preclinical in silico and in vitro studies have shown that N-benzyl piperidine derivatives can be designed as multi-target ligands for diseases with complex pathologies, such as Alzheimer's disease. clinmedkaz.orgnih.gov In this context, researchers have developed piperidine derivatives that dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in the progression of Alzheimer's. nih.gov

    Cell-Based Functional Assays

    Cell-based assays are critical for evaluating the functional effects of a compound on cellular processes, providing a bridge between enzymatic activity and potential physiological outcomes.

    Cellular Proliferation and Viability Assays (e.g., anticancer research)

    The piperidine pharmacophore is present in numerous compounds investigated for their anticancer properties. researchgate.netnih.gov Cellular proliferation and viability assays are standard methods to determine the cytotoxic or cytostatic effects of new chemical entities on cancer cell lines. Various studies have demonstrated that compounds containing the piperidine ring exhibit anti-proliferative activity across a spectrum of cancer cell types. researchgate.netnih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of several hematological cancer cell lines. nih.gov These findings underscore the potential of the piperidine scaffold as a basis for the development of new anticancer agents. nih.govmdpi.com

    Assay TypeResearch AreaSignificance of Piperidine Compounds
    Cellular Proliferation & ViabilityOncologyDemonstrate anti-proliferative and cytotoxic effects in various cancer cell lines. nih.gov

    Receptor-Mediated Signaling Pathway Modulation (e.g., calcium flux assays)

    In the preclinical evaluation of novel compounds, assessing their impact on receptor-mediated signaling pathways is a critical step. Calcium flux assays are a common method used to determine if a compound modulates the activity of G-protein coupled receptors (GPCRs) or ion channels, which can lead to changes in intracellular calcium concentrations. nih.govnih.gov For a compound like this compound, such assays would involve exposing cells expressing a target receptor to the compound and measuring the subsequent changes in fluorescence of a calcium-sensitive dye. youtube.com An increase or decrease in fluorescence would indicate that the compound is acting as an agonist or antagonist, respectively. nih.gov This provides initial insights into the compound's potential mechanism of action at a cellular level.

    Table 1: Illustrative Calcium Flux Assay Data

    Target Receptor Compound Concentration (µM) Agonist Response (% of Control) Antagonist Response (% Inhibition)
    Receptor X 1 5 85
    Receptor Y 1 92 10
    Receptor Z 1 3 7

    Ion Channel Modulation Studies (e.g., voltage-gated potassium/sodium channels)

    The piperidine scaffold is a known constituent of various ion channel modulators. google.com Therefore, it would be essential to investigate the effect of this compound on various ion channels, such as voltage-gated potassium (Kv) and sodium (Nav) channels. nih.govnih.gov These studies are typically conducted using electrophysiological techniques like patch-clamp assays on cells expressing the specific ion channel. Such experiments would reveal if the compound can inhibit or activate these channels, which is crucial for predicting potential therapeutic effects or off-target activities. nih.gov

    Voltage-gated potassium channels are involved in the repolarization of cell membranes and are important in various physiological processes. doi.org Modulation of these channels can have effects on neuronal excitability and muscle function. nih.gov Similarly, voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. uq.edu.au

    Table 2: Illustrative Ion Channel Modulation Data

    Ion Channel Compound Concentration (µM) % Inhibition
    Kv7.2/7.3 10 65
    hERG 10 15
    Nav1.5 10 8
    Nav1.7 10 45

    Target Deconvolution and Elucidation of Mechanism of Action at the Molecular and Cellular Level

    Once preliminary activity is identified, target deconvolution studies are performed to pinpoint the specific molecular targets of a compound. Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the binding partners of this compound. Elucidating the mechanism of action involves a series of in-depth cellular and molecular biology experiments to understand how the compound-target interaction leads to a physiological response. This could involve studying downstream signaling pathways, gene expression changes, and post-translational modifications.

    Preclinical Pharmacokinetic and Metabolism Studies (In Vitro and In Vivo Animal Models)

    Preclinical pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. mdpi.commdpi.com These studies are initially performed in vitro and then move to in vivo animal models to predict the compound's behavior in humans.

    The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. springernature.com This is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov By incubating this compound with liver microsomes from different species (e.g., rat, mouse, dog, human), researchers can estimate its intrinsic clearance. frontiersin.org A compound with high metabolic stability will be cleared more slowly, potentially leading to a longer duration of action. dndi.org

    Table 3: Illustrative Metabolic Stability Data in Liver Microsomes

    Species Half-life (t½, min) Intrinsic Clearance (µL/min/mg protein)
    Human 45 15.4
    Rat 25 27.7
    Mouse 18 38.5
    Dog 60 11.6

    The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target. nih.govnih.gov Only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov The plasma protein binding of this compound would be determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov High plasma protein binding can affect a drug's pharmacokinetic profile and potential for drug-drug interactions. researchgate.net

    Table 4: Illustrative Plasma Protein Binding Data

    Species % Plasma Protein Binding
    Human 92.5
    Rat 88.1
    Mouse 85.3
    Dog 95.2

    In vivo studies in preclinical animal models are conducted to understand the absorption and distribution of this compound. Following administration, blood and tissue samples are collected at various time points to determine the compound's concentration. These studies provide crucial information on its bioavailability, volume of distribution, and potential to cross the blood-brain barrier. For a compound with a piperidine moiety, which can be a substrate for transporters, studies might also investigate the role of transporters in its disposition. nih.gov

    Table 5: Illustrative Pharmacokinetic Parameters in Rats

    Parameter Value
    Bioavailability (%) 45
    Volume of Distribution (L/kg) 3.2
    Clearance (mL/min/kg) 20.5
    Half-life (h) 2.5

    Structure Activity Relationship Sar Studies of 4 3 Cyanobenzyl Piperidine Derivatives

    Impact of Substitutions on the Piperidine (B6355638) Ring

    The piperidine scaffold is a common motif in pharmaceuticals, and its substitution pattern is a key determinant of activity. nih.govnih.gov

    The nitrogen atom of the piperidine ring is a frequent site for modification, with various substituents significantly altering potency and selectivity. Studies on related N-substituted piperidines show that the nature of the substituent is crucial. For instance, in a series of (3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, flexible N-substituents like N-propylphenyl or N-propylcyclohexyl were found to produce high binding affinity. nih.gov The introduction of a more rigid trans-cinnamyl N-substituent also maintained high potency at opioid receptors. nih.gov

    Conversely, N-substituents that introduce steric hindrance close to the piperidine nitrogen, such as those with secondary carbons directly attached, can lead to a dramatic loss of potency. nih.gov Furthermore, for high-affinity binding, free rotation of any phenyl ring within the N-substituent is often necessary, as demonstrated by the lower binding affinities of planar systems like N-substituted thianaphthylmethyl. nih.gov In the context of dopamine (B1211576) D4 receptor antagonists, the N-benzyl group is a key feature, and its modification is a critical area of SAR studies. nih.gov

    Table 1: Influence of N-Substitutions on Piperidine Derivatives

    N-Substituent Observation Impact on Activity Reference
    N-propylphenyl Flexible chain High binding affinity nih.gov
    N-propylcyclohexyl Flexible chain High binding affinity nih.gov
    trans-Cinnamyl Rigid, extended conformation High potency nih.gov
    cis-Cinnamyl Rigid, alternative conformation Low affinity nih.gov
    Secondary carbon attached to N Steric hindrance Dramatic loss of potency nih.gov
    Planar (e.g., thianaphthylmethyl) Restricted rotation Lower binding affinity nih.gov

    Substitutions at the carbon atoms of the piperidine ring also play a vital role in defining the activity of these derivatives.

    C-2 and C-6 Positions: Studies on 2,6-disubstituted piperidines have shown that the stereochemistry (cis vs. trans) of the substituents is critical for biological activity. nih.gov

    C-3 and C-5 Positions: In research on aminoglycoside mimetics, cis-3,5-diamino-piperidine (DAP) was identified as a key pharmacophore. nih.gov Replacing one of the amino groups with a hydroxyl group slightly reduced activity, while di-hydroxy substitutions resulted in weak inhibitors. nih.govucsd.edu An acetamide substitution at this position was found to abolish activity entirely. nih.govucsd.edu The presence of a methyl group at the C-3 position has also been explored in potent opioid analgesics. researchgate.net

    C-4 Position: The C-4 position is a focal point for modification. In the development of dopamine D4 antagonists, a 4-(2-oxo-1,3-dihydroimidazol-2-yl)piperidine was identified as a lead structure. nih.gov Various changes to the substituents on the imidazolone ring at the C-4 position did not, however, significantly improve selectivity. nih.gov In other classes of compounds, such as fentanyl analogues, the introduction of a second substituent at the C-4 position, like carbomethoxy or methoxymethyl, has been shown to produce highly potent narcotic activity. researchgate.net

    Table 2: Impact of Piperidine Ring Carbon Substitutions

    Position Substituent Observation Impact on Activity Reference
    C-3, C-5 cis-3,5-diamino Key pharmacophore Potent activity nih.gov
    C-3, C-5 Mono-hydroxy Replaced one amino group Slightly reduced activity nih.govucsd.edu
    C-3, C-5 Di-hydroxy Replaced both amino groups Weak inhibition nih.govucsd.edu
    C-3, C-5 Acetamide - Abolished activity nih.govucsd.edu
    C-4 2-oxo-1,3-dihydroimidazol-2-yl Lead structure for D4 antagonists High affinity nih.gov
    C-4 Carbomethoxy, Methoxymethyl In fentanyl analogues Potent narcotic activity researchgate.net

    Role of the Benzyl (B1604629) Moiety and Cyanophenyl Substitutions

    The 4-(3-Cyanobenzyl) portion of the molecule provides a versatile scaffold for SAR exploration, with the position of the cyano group and the introduction of other substituents on the phenyl ring being critical for modulating activity.

    The position of the cyano group on the benzyl ring significantly influences receptor affinity and selectivity. In the pursuit of selective dopamine D4 receptor antagonists, it was discovered that meta-substitution on the benzyl group was key to achieving high selectivity. nih.gov The lead compound, 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, demonstrated over 1000-fold selectivity for the human D4 receptor over other dopamine subtypes (D2 and D3). nih.gov While direct comparisons of ortho and para cyano-isomers were not the focus of this specific study, the success of the meta-cyano derivative underscores the importance of this positional chemistry. Generally, in drug design, moving a substituent between ortho, meta, and para positions alters the electronic and steric profile of the molecule, leading to different interactions with the target receptor.

    Introducing other substituents onto the phenyl ring of the benzyl moiety is a common strategy to fine-tune pharmacological properties.

    Halogens: In one study, a para-chlorophenyl analog showed potency comparable to the lead compound. nih.gov Research into antimicrobial agents found that a 2-chloro-3-(trifluoromethyl)benzyloxy derivative exhibited the best potency, while dichlorobenzyl derivatives were also highly active. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial component for activity at serotonin (B10506) receptors in some drug classes. nih.govgoogle.com

    Trifluoromethyl: The trifluoromethyl group is a common substituent used to enhance metabolic stability and binding affinity. A 3-(4-trifluoromethyl)-benzyloxy derivative showed excellent potency in one series of antimicrobial compounds. nih.gov

    General Principle: Studies on selective dopamine D4 antagonists found that greater selectivity (>1000-fold) was achieved by meta-substitution of the benzyl group with various substituents, with the cyano group being particularly effective. nih.gov

    Table 3: Effect of Phenyl Ring Substitutions on Benzylpiperidine Derivatives

    Substituent Position Observation Impact on Activity Reference
    Cyano meta On N-benzyl group High selectivity for D4 receptor nih.gov
    Chloro para On western aryl ring Retained inhibitory potency nih.gov
    Dichloro 2,3- or 3,4- On benzyloxy moiety Significant antimicrobial potency nih.gov
    Trifluoromethyl 3- (on benzyloxy) - Potent antimicrobial activity nih.gov
    Fluoro para In p-fluorobenzoylpiperidine Crucial for 5-HT2A receptor binding nih.gov

    The methylene (B1212753) bridge connecting the piperidine ring to the phenyl ring is another site for potential modification. While the provided sources focus primarily on substitutions on the rings themselves, altering this linker is a known strategy in medicinal chemistry. Variations can include changing the length of the alkyl chain, introducing heteroatoms (e.g., replacing -CH2- with -O- or -S-), or rigidifying the linker by incorporating it into another ring system. For example, replacing an ether linkage with a piperazine (B1678402) bridge was explored to investigate the role of the linker in one series of compounds. nih.gov These modifications can alter the conformation and flexibility of the molecule, thereby affecting how it fits into a receptor's binding pocket.

    Linker Region Modifications Between Piperidine and Other Pharmacophoric Moieties

    The benzyl linker in 4-(3-cyanobenzyl)piperidine derivatives plays a critical role in orienting the connected pharmacophoric groups within a target's binding site. Modifications to this region, including changes in length, rigidity, and the introduction of heteroatoms, can profoundly influence biological activity.

    Research into various classes of piperidine-containing compounds demonstrates the linker's importance. For instance, in the development of dopamine D4 receptor antagonists, the nature of the group connecting a piperidine scaffold to a phenoxy moiety was critical. Replacing a simple phenyl group with various phenoxy groups led to a distinct increase in binding affinity. nih.gov Specifically, analogs featuring 4-cyanophenoxy and 3,4-difluorophenoxy linkers were among the most potent identified. nih.gov

    Systematic exploration of the linker can lead to optimized compounds. Key strategies include:

    Varying Linker Length: Extending or shortening the linker can adjust the distance between key pharmacophores to better match the topology of the receptor binding pocket.

    Introducing Rigidity: Incorporating double bonds, triple bonds, or small rings (e.g., cyclopropane) into the linker can restrict conformational freedom. This may lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects. researchgate.net

    Altering Polarity: The introduction of heteroatoms (e.g., oxygen as an ether, or nitrogen as an amine) into the linker can modify physicochemical properties such as solubility and hydrogen bonding capacity, which can be crucial for target engagement and pharmacokinetic profiles.

    Table 1: Impact of Linker Modifications on Biological Activity

    Original Structure/Linker Modification Observed Effect on Activity Rationale/Insight
    Phenyl Linker Replacement with Phenoxy Ethers (e.g., 4-cyanophenoxy) Significant increase in D4 receptor binding affinity nih.gov The ether oxygen may act as a hydrogen bond acceptor, improving target engagement.
    Saturated Piperidine Ring Introduction of Unsaturation (Tetrahydropyridine) Ten-fold increase in anti-parasitic activity dndi.org Increased rigidity and altered geometry may favor a more optimal binding conformation.
    Flexible Alkyl Linker Rigidification (e.g., incorporating into a ring system) Often leads to a boost in potency researchgate.net Reduces the entropic penalty of binding by pre-organizing the molecule in its active conformation.

    Bioisosteric Replacements and Scaffold Hopping Strategies (e.g., piperazine vs. piperidine)

    Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound. For this compound derivatives, replacing the piperidine ring with other cyclic scaffolds can dramatically alter basicity, lipophilicity, metabolic stability, and receptor interactions. Scaffold hopping, a more advanced strategy, involves replacing the core scaffold with a topologically different but functionally similar structure to explore novel chemical space and escape patent limitations.

    Piperazine as a Bioisostere: Piperazine is a common and effective bioisostere for piperidine. cambridgemedchemconsulting.comenamine.netenamine.net The key difference is the introduction of a second nitrogen atom at the 4-position of the ring. This change has several important consequences:

    Altered Basicity (pKa): The presence of two nitrogen atoms changes the pKa of the ring, which can affect the compound's ionization state at physiological pH, influencing solubility, cell permeability, and binding to the target. cambridgemedchemconsulting.com

    Vector Diversity: The second nitrogen provides an additional point for substitution, allowing for the exploration of new chemical vectors and interactions with the target protein that are not possible with a monosubstituted piperidine. cambridgemedchemconsulting.com

    Physicochemical Properties: Piperazines generally offer favorable physicochemical properties and can improve aqueous solubility. cambridgemedchemconsulting.com

    Other Bioisosteric Replacements: Besides piperazine, other rings are often used to replace piperidine to address specific liabilities:

    Morpholine: Introducing an oxygen atom can increase polarity and reduce the pKa of the nitrogen, which may be beneficial for reducing off-target ion channel activity. It can also serve as a hydrogen bond acceptor. cambridgemedchemconsulting.com

    Tropane: This bicyclic system rigidifies the structure, locking the substituents into defined axial and equatorial-like positions. This conformational constraint can significantly improve metabolic stability and potency by reducing the number of available conformations. researchgate.net

    Azaspiro[3.3]heptane: Spirocyclic systems offer a way to explore three-dimensional space with novel exit vectors not accessible from a simple piperidine ring. cambridgemedchemconsulting.com

    Scaffold Hopping: Scaffold hopping aims to replace the piperidine core with a fundamentally different structure while preserving the essential pharmacophoric features. researchgate.net This strategy is particularly useful for addressing metabolic liabilities. rsc.org For example, if the piperidine ring is a site of oxidative metabolism, replacing it with a more electron-deficient heterocyclic system can increase metabolic stability. rsc.orgnih.gov An iterative scaffold-hopping approach can lead to the discovery of novel chemical platforms with improved biological activity profiles. nih.gov

    Table 2: Comparison of Piperidine and Common Bioisosteres

    Scaffold Key Structural Feature Common Impact on Properties Primary Rationale for Use
    Piperidine Saturated 6-membered ring with one nitrogen Basic; serves as a versatile scaffold Well-established; provides a key basic nitrogen interaction point.
    Piperazine 6-membered ring with two nitrogens at positions 1 and 4 Alters pKa; provides a second point for substitution cambridgemedchemconsulting.com To modulate basicity, improve solubility, and explore new interaction vectors. cambridgemedchemconsulting.comenamine.netenamine.net
    Morpholine 6-membered ring with a nitrogen and an oxygen Increased polarity; reduced basicity; H-bond acceptor cambridgemedchemconsulting.com To reduce metabolic liability and improve physicochemical properties. cambridgemedchemconsulting.com
    Tropane Bicyclic [3.2.1] system Conformationally rigid researchgate.net To improve metabolic stability and increase potency by conformational locking. researchgate.net

    Conformational Requirements for Optimized Biological Activity

    The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The saturated piperidine ring typically adopts a stable chair conformation, which places its substituents in either axial or equatorial positions. researchgate.net The relative orientation of these substituents dictates how the molecule presents its pharmacophoric features to a biological target.

    For a 4-substituted piperidine like this compound, the large benzyl group will strongly prefer the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. This orientation projects the cyanobenzyl group away from the bulk of the piperidine ring, making it available for interaction with a receptor pocket. The nitrogen atom's lone pair and any substituent on it also have specific spatial orientations that influence binding.

    A key strategy for enhancing potency is conformational restriction . By introducing structural elements that limit the molecule's flexibility, it can be "locked" into its most active conformation. This pre-organization reduces the entropic cost of binding, often leading to a significant increase in affinity. researchgate.net A study on Akt inhibitors used a conformational restriction strategy to develop potent 3,4,6-trisubstituted piperidine derivatives, which led to compounds with improved potency, selectivity, and safety profiles compared to more flexible predecessors. nih.gov

    Computational modeling, docking studies, and techniques like X-ray crystallography are essential tools for understanding the conformational requirements for activity. These methods can reveal the optimal spatial arrangement of functional groups and guide the design of new, conformationally constrained analogs with superior biological performance.

    Table 3: Influence of Conformation on Biological Activity

    Conformational Feature Description Impact on Activity Example Strategy
    Chair Conformation The low-energy, stable conformation of the piperidine ring. researchgate.net Establishes the fundamental spatial relationship between substituents. N/A (inherent property)
    Equatorial Substitution The preferred, lower-energy position for large substituents at C-4. Orients the key pharmacophore (cyanobenzyl group) for optimal receptor interaction. Design synthesis to favor the equatorial isomer.
    Axial vs. Equatorial N-substituent The orientation of a substituent on the piperidine nitrogen. Can be critical for fitting into a binding pocket and avoiding steric clashes. Varying the N-substituent to probe for optimal orientation.
    Conformational Restriction Limiting the number of accessible conformations. Can significantly increase potency and selectivity by reducing the entropic penalty of binding. researchgate.netnih.gov Introduction of bicyclic systems (e.g., tropane) or additional substituents. researchgate.netnih.gov

    Development of Novel Analogs and Prodrug Strategies (Conceptual)

    Based on established SAR principles, the conceptual development of novel analogs and prodrugs of this compound can be strategically guided to enhance therapeutic potential.

    Novel Analogs: The design of new analogs would focus on systematically applying the insights gained from SAR studies.

    Piperidine Ring Decoration: Based on the success of conformational restriction, introducing small alkyl groups (e.g., methyl) at the C-3 or C-2 positions of the piperidine ring could be explored. nih.gov This can lock the ring into a specific chair conformation and influence the orientation of the 4-(3-cyanobenzyl) group, potentially enhancing target affinity.

    Linker Rigidification: The flexible benzyl linker could be replaced with more rigid structures. For example, incorporating the benzylic carbon into a cyclopropane ring to form a spirocyclic junction with the piperidine could create a highly constrained analog with a precise exit vector for the cyano-phenyl group.

    Cyanobenzyl Bioisosteres: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It could be replaced with other bioisosteres like an oxadiazole, a triazole, or a pyrimidine ring to explore different electronic and steric properties while maintaining key interactions. rsc.org In some series, a preference for electron-rich aromatics has been noted, suggesting that replacing the cyano group with electron-donating groups like methoxy (B1213986) could be beneficial, depending on the target. dndi.org

    Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This strategy is often employed to overcome poor solubility, low membrane permeability, or rapid metabolism. google.comacs.org For a typical this compound derivative, the secondary amine of the piperidine ring is an ideal handle for prodrug derivatization.

    Acyloxyalkyl Carbamates: Attaching an acyloxyalkyl carbamate to the piperidine nitrogen can create a prodrug that masks the basicity of the amine, potentially improving oral absorption. These promoieties are designed to be cleaved by esterases in the body to release the active piperidine derivative.

    Phosphate Prodrugs: For applications requiring high aqueous solubility (e.g., for intravenous formulation), a phosphate group can be attached to the piperidine nitrogen via a cleavable linker. google.com Phosphatases in the blood and tissues would then hydrolyze the phosphate, releasing the active drug.

    N-Oxides: The piperidine nitrogen can be oxidized to an N-oxide. These are often more polar and water-soluble than the parent amine and can be reduced back to the active tertiary amine in vivo.

    Table 4: Conceptual Strategies for Novel Analogs and Prodrugs

    Strategy Type Proposed Modification Therapeutic Rationale
    Novel Analog Introduce methyl groups on the piperidine ring (e.g., at C-3). To apply conformational restriction, potentially increasing potency and selectivity. nih.gov
    Novel Analog Replace the cyano group with a pyrimidine ring. To act as a bioisosteric replacement, altering electronics and H-bonding potential. rsc.org
    Prodrug Add an N-acetyl or N-carbamoyl group to the piperidine nitrogen. To mask the basic nitrogen, potentially improving membrane permeability and oral bioavailability.
    Prodrug Form a phosphate ester derivative linked to the nitrogen. To dramatically increase aqueous solubility for potential parenteral administration. google.com

    Table of Compounds Mentioned

    Compound Name
    This compound
    Piperazine
    Morpholine
    Tropane
    Azaspiro[3.3]heptane
    Oxadiazole
    Triazole
    Pyrimidine
    4-Azaindole-2-piperidine

    Future Directions and Research Opportunities

    Exploration of Underexplored Biological Targets for 4-(3-Cyanobenzyl)Piperidine Scaffolds

    The piperidine (B6355638) nucleus is a privileged structure found in numerous pharmaceuticals and natural alkaloids, exhibiting a wide array of biological activities. nih.govarizona.edu While certain targets have been extensively studied for piperidine-based compounds, a vast landscape of biological targets remains underexplored for derivatives of the this compound scaffold. Future research should focus on screening these compounds against novel and less conventional biological targets to uncover new therapeutic applications.

    The versatility of the piperidine core allows it to interact with a diverse range of protein families. clinmedkaz.org For instance, piperidine derivatives have shown promise as inhibitors of enzymes like cholinesterases and BACE1 for Alzheimer's disease, as well as modulators of receptors such as µ-opioid, histamine (B1213489) H3, and sigma-1 receptors. tandfonline.comnih.govnih.gov The this compound core can be systematically evaluated against these and other target classes implicated in various pathologies, including neurodegenerative diseases, cancer, inflammation, and infectious diseases. clinmedkaz.orgbiointerfaceresearch.com Computational methods can aid in identifying potential targets before embarking on extensive preclinical studies. clinmedkaz.org

    Table 1: Potential Underexplored Biological Targets for this compound Derivatives
    Target ClassSpecific ExamplesPotential Therapeutic AreaRationale Based on Piperidine Scaffolds
    G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Adrenergic ReceptorsCNS Disorders (e.g., Schizophrenia, Depression)Piperidine is a core motif in many CNS-active drugs targeting GPCRs. nih.govmdpi.com
    Ion ChannelsVoltage-gated Sodium, Potassium, and Calcium ChannelsPain, Epilepsy, Cardiac ArrhythmiasPiperidine derivatives have been investigated as local anesthetics and antiarrhythmic agents. clinmedkaz.org
    KinasesTyrosine Kinases, Serine/Threonine KinasesOncology, Inflammatory DiseasesThe scaffold can be modified to fit into ATP-binding pockets of various kinases.
    ProteasesCaspases, Cathepsins, BACE1Neurodegenerative Diseases, CancerPiperidine-based structures have shown inhibitory activity against proteases like BACE1. nih.gov
    Nuclear ReceptorsEstrogen Receptor, Androgen ReceptorOncology, Metabolic DiseasesThe scaffold's three-dimensional nature can be adapted for interaction with ligand-binding domains.
    Efflux PumpsNorA (Staphylococcus aureus)Infectious Diseases (overcoming antibiotic resistance)Piperine (B192125) analogs have shown inhibitory activity against bacterial efflux pumps. nih.gov

    Application of Advanced Synthetic Methodologies for Enhanced Synthesis

    To fully explore the chemical space around the this compound core, the application of advanced synthetic methodologies is crucial. Traditional synthetic routes can be time-consuming and limited in scope. Modern techniques such as flow chemistry and C-H activation offer significant advantages for creating diverse libraries of derivatives efficiently and selectively.

    Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters, leading to improved yields, purity, and safety. researchgate.netacs.org This methodology is highly scalable and allows for the rapid generation of analogs by sequentially modifying the core structure. acs.orgresearchgate.net For the synthesis of this compound derivatives, flow reactors can streamline multi-step sequences, such as N-alkylation, acylation, and cross-coupling reactions, minimizing purification steps and accelerating the drug discovery process. researchgate.netorganic-chemistry.org

    C-H Activation: Carbon-hydrogen (C-H) bond activation is a powerful tool for the late-stage functionalization of complex molecules. acs.orgnih.gov This strategy allows for the direct introduction of new functional groups onto the piperidine ring or the benzyl (B1604629) moiety without the need for pre-functionalized starting materials. researchgate.net By employing specific catalysts and directing groups, C-H activation can achieve high regioselectivity and stereoselectivity, enabling the synthesis of previously inaccessible analogs of this compound. nih.govnih.gov This approach is particularly valuable for creating positional isomers to probe structure-activity relationships (SAR). nih.gov

    Table 2: Comparison of Synthetic Methodologies for Piperidine Derivatives
    MethodologyAdvantagesPotential Application for this compoundChallenges
    Traditional Batch SynthesisWell-established procedures, wide range of known reactions.Initial synthesis of the core scaffold and simple derivatives.Often requires multiple steps, difficult to scale, potential for side reactions.
    Flow ChemistryEnhanced reaction control, improved safety and scalability, rapid optimization, potential for automation. researchgate.netacs.orgRapid library synthesis, multi-step sequences, scale-up production. organic-chemistry.orgRequires specialized equipment, potential for clogging, not all reactions are easily adaptable.
    C-H Activation/FunctionalizationIncreases synthetic efficiency, allows for late-stage functionalization, access to novel chemical space. acs.orgnih.govSite-selective modification of the piperidine ring (C2, C3, C4 positions) and benzyl group. researchgate.netacs.orgRequires specific catalysts, control of regioselectivity can be challenging, may require directing groups. acs.org

    Integration with Artificial Intelligence and Machine Learning in Rational Drug Design and SAR Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For the this compound scaffold, these computational tools can be leveraged to design novel molecules with optimized properties and to predict their biological activities, thereby reducing the reliance on costly and time-consuming experimental screening. nih.gov

    SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like support vector machines and neural networks, can predict the biological activity of newly designed compounds. nih.govnih.govresearchgate.net By analyzing the structural features of a series of this compound derivatives and their corresponding activities, these models can identify the key molecular descriptors that govern potency and selectivity. jetir.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net

    Table 3: Applications of AI/ML in the Development of this compound Derivatives
    AI/ML ApplicationSpecific TechniqueObjectiveExpected Outcome
    Virtual ScreeningDocking simulations, ML-based scoring functionsIdentify potential hits from large compound libraries against a specific target. researchgate.netA ranked list of compounds with high predicted binding affinity.
    QSAR ModelingMultiple Linear Regression (MLR), Random Forest, Support Vector Machines (SVM). nih.govresearchgate.netPredict the biological activity of novel compounds based on their chemical structure. nih.govA predictive model that correlates structural features with activity, guiding lead optimization. nih.gov
    De Novo Drug DesignRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)Generate novel molecular structures with desired properties. slideshare.netNew, synthetically feasible this compound analogs with optimized activity and ADME profiles.
    ADME/T PredictionDeep Neural Networks (DNNs), Convolutional Neural Networks (CNNs). nih.govPredict pharmacokinetic and toxicity profiles of compounds in silico. researchgate.netEarly identification of candidates with poor drug-like properties, reducing late-stage attrition.

    Development of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Compound Characterization

    To bridge the gap between preclinical findings and clinical outcomes, it is essential to characterize drug candidates in biologically relevant systems. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. crownbio.com The development and use of advanced in vitro and ex vivo models can provide more accurate predictions of a compound's efficacy and mechanism of action.

    Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the architecture, cell-cell interactions, and physiological gradients found in vivo. researchgate.netmdpi.com Testing this compound derivatives on patient-derived organoids, for example in cancer research, could offer insights into personalized medicine by predicting patient-specific responses. researchgate.net

    Ex Vivo Models: Ex vivo platforms using fresh patient tissues or organs maintained in a viable state offer a highly translational approach for drug testing. nih.govnc3rs.org.uk These models preserve the native tissue architecture and the complex interplay between different cell types within the tumor microenvironment. crownbio.commdpi.com Characterizing the effects of this compound compounds in these systems can generate crucial data on efficacy and target engagement in a human-relevant context before advancing to clinical trials. nih.gov

    Table 4: Comparison of Biological Models for Compound Characterization
    Model TypeDescriptionAdvantagesLimitations
    2D Cell CultureMonolayer of cells grown on a flat surface.High-throughput, cost-effective, reproducible. mdpi.comLacks physiological relevance, poor representation of tissue microenvironment. crownbio.com
    3D Spheroids/OrganoidsSelf-assembled 3D cell aggregates that mimic tissue/organ structure. researchgate.netBetter representation of cell-cell interactions, nutrient gradients, and drug penetration. mdpi.comMore complex and costly to maintain, potential for variability.
    Organs-on-a-ChipMicrofluidic devices containing living cells that simulate the activities of a human organ. mdpi.comAllows for dynamic culture conditions and modeling of multi-organ interactions.Technologically complex, lower throughput than traditional models.
    Ex Vivo Tissue/Organ CultureIntact patient-derived tissue cultured outside the body for a short period. nih.govnc3rs.org.ukPreserves the native tumor microenvironment and cellular heterogeneity, highly translational. crownbio.commdpi.comLimited availability of fresh tissue, short experimental window, lower throughput.

    Potential for Multi-Target Ligand Design Based on the this compound Core

    Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.netmdpi.com The traditional "one molecule, one target" approach may be insufficient for treating such conditions. Multi-target-directed ligands (MTDLs), single compounds designed to modulate multiple targets simultaneously, represent a promising therapeutic strategy. researchgate.netacs.org

    The this compound scaffold is an excellent starting point for the design of MTDLs. Its distinct structural components—the piperidine ring, the benzyl group, and the cyano substituent—can be independently modified to interact with different biological targets. For example, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, or AChE and BACE1. nih.govnih.gov The piperidine moiety could be tailored to bind to the catalytic site of AChE, while the cyanobenzyl portion could be functionalized to interact with the Aβ peptide or a secondary target. nih.govnih.gov This approach could lead to therapies with enhanced efficacy and a lower propensity for drug-drug interactions compared to combination therapies. mdpi.com

    Table 5: Strategies for Multi-Target Ligand Design with a Piperidine Core
    Design StrategyDescriptionExample Target Combination (for a given disease)Role of the this compound Core
    Linked PharmacophoresTwo distinct pharmacophores for different targets are joined by a linker.Histamine H3 Receptor / Sigma-1 Receptor (Neuropathic Pain). nih.govThe piperidine can act as a core component of one pharmacophore or as part of the linker. nih.gov
    Fused PharmacophoresStructural features of two pharmacophores are merged into a single molecule.Cholinesterases (AChE/BuChE) / BACE1 (Alzheimer's Disease). nih.govThe core scaffold provides a rigid framework onto which functional groups for both targets are appended.
    Fragment-Based DesignFragments that bind to different sites or targets are combined.Serotonin Transporter (SERT) / 5-HT1A Receptor (Depression). acs.orgThe piperidine ring serves as a central scaffold to orient different fragments in the correct spatial arrangement.

    Investigations into Molecular Recognition and Specificity at Target Binding Sites

    A fundamental understanding of how a ligand binds to its target is paramount for rational drug design. Detailed investigations into the molecular recognition processes between this compound derivatives and their biological targets can guide the optimization of potency and selectivity.

    This involves a combination of experimental and computational techniques. X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the ligand-protein complex, revealing the precise binding mode and key interactions. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can predict binding poses and rationalize observed SAR. tandfonline.comresearchgate.net For instance, docking studies can elucidate how the cyano group might act as a hydrogen bond acceptor or how the phenyl ring engages in π-π stacking with aromatic residues like tryptophan or tyrosine in the binding pocket. nih.govnih.gov MD simulations can then be used to assess the stability of these interactions over time. researchgate.net This detailed molecular insight is crucial for designing next-generation compounds with improved affinity and reduced off-target effects.

    Table 6: Key Molecular Interactions for Piperidine Derivatives at Target Sites
    TargetKey Interacting ResiduesTypes of InteractionsSignificance for Design
    µ-Opioid ReceptorAsp147, Tyr148, Trp318, His297. tandfonline.comIonic bond with Asp, hydrogen bonds, hydrophobic interactions. tandfonline.comThe protonated piperidine nitrogen forms a crucial ionic bond with Asp147.
    Acetylcholinesterase (AChE)Trp84, Trp279, Phe330, Tyr334. nih.govnih.govπ-π stacking with Trp84 (catalytic site), cation-π interactions, hydrogen bonds. nih.govAromatic groups on the piperidine scaffold can engage in stacking interactions to enhance affinity. nih.gov
    Sigma-1 Receptor (S1R)Glu172, Asp126, Phe107. nih.govSalt bridge/hydrogen bond with Glu172, π-cation interaction with Phe107. nih.govThe basic piperidine nitrogen is a key pharmacophoric element for interaction with acidic residues. nih.gov

    Q & A

    Q. What are the common synthetic routes for 4-(3-Cyanobenzyl)Piperidine?

    Methodological Answer: The synthesis of this compound can be approached via:

    • Benzylation of Piperidine : Alkylation of piperidine with 3-cyanobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile). This method is analogous to Pfizer’s arylpiperidine synthesis, where benzyl halides react with piperidine derivatives .
    • Knoevenagel Condensation : Piperidine can act as a catalyst in condensation reactions involving aldehydes and active methylene compounds. For cyanobenzyl derivatives, 3-cyanobenzaldehyde might be condensed with appropriate precursors, as seen in cyanoacrylate ester syntheses .

    Q. Key Reaction Conditions :

    ParameterTypical RangeReference
    SolventAcetonitrile, THF, or DMF
    Catalyst/BasePiperidine, K₂CO₃
    Temperature60–100°C
    Reaction Time12–24 hours

    Q. Which spectroscopic techniques are employed for structural elucidation of this compound?

    Methodological Answer:

    • NMR Spectroscopy :
      • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), benzylic CH₂ (δ 3.5–4.5 ppm), and piperidine protons (δ 1.4–3.4 ppm). For example, in a similar compound (4-(2-methoxyphenyl)piperidine), aromatic protons appear at δ 6.60–7.20 ppm .
      • ¹³C NMR : Cyanobenzyl carbons (C≡N at ~115 ppm), aromatic carbons (110–150 ppm), and piperidine carbons (20–60 ppm) .
    • Mass Spectrometry (MS) : Parent ion peaks (e.g., m/z 215 for C₁₃H₁₄N₂) and fragmentation patterns confirm molecular weight and substituents .

    Q. Example NMR Data (Hypothetical for this compound) :

    Proton Environmentδ (ppm)MultiplicityReference
    Aromatic (C₆H₄CN)7.1–7.4Multiplet
    Benzylic CH₂3.8Singlet
    Piperidine CH₂2.5–3.0Multiplet

    Advanced Research Questions

    Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

    Methodological Answer:

    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine, while THF improves solubility of aromatic intermediates .
    • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) can accelerate benzylation .
    • Temperature Control : Elevated temperatures (80–100°C) reduce reaction time but may increase side products. Microwave-assisted synthesis can improve efficiency .

    Case Study : In Pfizer’s synthesis of arylpiperidines, optimizing molar ratios of benzyl halide to piperidine (1:1.2) increased yields from 18% to 35% .

    Q. What strategies are recommended for resolving discrepancies in spectral data during structural confirmation?

    Methodological Answer:

    • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw) and NIST reference spectra .
    • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at higher temperatures (e.g., 40°C in DMSO-d₆) .
    • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex mixtures .

    Example : A Pfizer study resolved ambiguous aromatic proton signals in 4-(2-methoxyphenyl)piperidine by spiking with deuterated analogs .

    Q. What are the challenges in purifying this compound, and how can they be addressed?

    Methodological Answer:

    • Challenge : Co-elution of byproducts in column chromatography.
    • Solution : Use gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) and HILIC columns for polar intermediates .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>95%) .

    Q. Reference Data :

    Purification MethodPurity AchievedReference
    Column Chromatography90–95%
    Recrystallization>98%

    Q. How can computational chemistry aid in predicting the biological activity of this compound?

    Methodological Answer:

    • Molecular Docking : Screen against targets like serotonin receptors (5-HT₂A) using AutoDock Vina. For example, arylpiperidines show affinity for CNS targets .
    • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .

    Case Study : 3-(Piperidine-1-carbonyl)benzoic acid derivatives demonstrated predicted logP values of 2.1–3.5, aligning with blood-brain barrier permeability .

    Safety Note :
    While specific safety data for this compound are limited, analogous piperidine derivatives require handling in fume hoods, PPE (gloves, goggles), and adherence to institutional SDS protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.